N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a benzotriazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzotriazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzotriazinone ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzotriazinone ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzotriazinone ring, which can have applications in different fields.
Scientific Research Applications
Chemistry: In chemistry, N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-3-yl phosphate
DCPIB (Diethyl 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl phosphate)
Uniqueness: N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide stands out due to its cyclopentyl group, which imparts unique chemical and physical properties compared to other benzotriazinone derivatives. This structural feature can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(16-11-5-1-2-6-11)9-10-19-15(21)12-7-3-4-8-13(12)17-18-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUSXZPGBWSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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